6-Methoxyhexanoic acid

Overview

Description

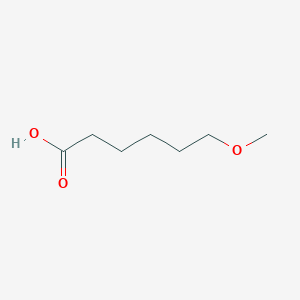

6-Methoxyhexanoic acid is an organic compound with the molecular formula C7H14O3. It is a derivative of hexanoic acid, where a methoxy group is attached to the sixth carbon atom. This compound is primarily used as an organic building block in various chemical syntheses and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methoxyhexanoic acid can be synthesized through several methods. One common approach involves the esterification of hexanoic acid with methanol, followed by hydrolysis to yield the desired product. Another method includes the oxidation of 6-methoxyhexanol using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale esterification and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyhexanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, esters, and substituted acids .

Scientific Research Applications

6-Methoxyhexanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and the development of new compounds.

Biology: It serves as a precursor in the synthesis of biologically active molecules.

Medicine: Research into its potential therapeutic properties is ongoing.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxyhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. The methoxy group plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

- 6-Hydroxyhexanoic acid

- 6-Aminohexanoic acid

- 6-Maleimidohexanoic acid

Comparison: 6-Methoxyhexanoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, 6-Hydroxyhexanoic acid has a hydroxyl group instead of a methoxy group, leading to different reactivity and applications. Similarly, 6-Aminohexanoic acid and 6-Maleimidohexanoic acid have amino and maleimido groups, respectively, which significantly alter their chemical behavior and uses .

Biological Activity

6-Methoxyhexanoic acid is a medium-chain fatty acid that has garnered attention for its potential biological activities, including antioxidant and antibacterial properties. This article reviews the current understanding of its biological activity, supported by relevant research findings and case studies.

- Molecular Formula : C8H16O2

- Molecular Weight : 144.214 g/mol

- CAS Number : 929-10-2

- Solubility : Miscible with chloroform and methanol; slightly miscible with water.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. The compound demonstrates significant free radical scavenging activity, which is crucial in mitigating oxidative stress linked to various diseases.

- DPPH Radical Scavenging : The compound showed a concentration-dependent increase in DPPH radical scavenging activity, with an IC50 value significantly lower than that of standard antioxidants like ascorbic acid .

Antibacterial Activity

This compound exhibits notable antibacterial properties against various bacterial strains. Its effectiveness has been evaluated through Minimum Inhibitory Concentration (MIC) assays.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.31 |

| Escherichia coli | 0.62 |

| Bacillus subtilis | 0.62 |

| Staphylococcus epidermidis | 0.62 |

These results indicate that this compound may serve as an effective natural preservative in food and cosmetic applications due to its low toxicity and potent antibacterial effects .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins involved in bacterial metabolism. The docking scores suggest favorable interactions, indicating potential mechanisms of action against bacterial targets.

- Binding Affinity : The docking analysis revealed that this compound forms multiple hydrogen bonds with key residues in target proteins, enhancing its antibacterial efficacy .

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant capacity of various fatty acids, including this compound, using the DPPH assay. The findings indicated that at concentrations above 100 µM, the compound significantly inhibited DPPH radical formation, showcasing its potential as a dietary antioxidant .

Case Study 2: Antibacterial Application

In another study, researchers evaluated the antibacterial effects of several fatty acids on foodborne pathogens. Results demonstrated that this compound effectively reduced bacterial counts in food matrices, suggesting its application as a natural preservative .

Properties

IUPAC Name |

6-methoxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-10-6-4-2-3-5-7(8)9/h2-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZBGMQIKXKYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566795 | |

| Record name | 6-Methoxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41639-61-6 | |

| Record name | 6-Methoxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 6-methoxyhexanoic acid in the synthesis of N-carbethoxyazabiotin?

A1: The research abstract states that the total synthesis of dl-4ξ-(4-carboxybutyl)-5-carbethoxy-cis-hexahydropyrrolo[3,4-d]imidazol-2-one (N-carbethoxyazabiotin) was achieved using a 16-step sequence, "[starting from 2-bromo-6-methoxyhexanoic acid]" []. This indicates that This compound serves as a crucial starting material in the multi-step synthetic route to produce the target molecule, N-carbethoxyazabiotin. The specific reactions and modifications performed on this compound throughout the synthesis are not detailed in the abstract.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.